molecular formula C16H12BrN3O B8355718 8-(2-Aminobenzoylamino)-3-bromoquinoline

8-(2-Aminobenzoylamino)-3-bromoquinoline

Cat. No. B8355718
M. Wt: 342.19 g/mol
InChI Key: NRUSLBJGBDENNQ-UHFFFAOYSA-N
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Patent
US06008230

Procedure details

To a solution of ammonium chloride (50.9 mg) in water (2 ml) was added ethanol (10 ml), and the mixture was stirred at 50° C. To the mixture were added 3-bromo-8-(2-nitrobenzoylamino)quinoline (590 mg) and iron (531 mg), and the mixture was refluxed for 1 hour. After filtration, the filtrate was concentrated in vacuo, and the residue was suspended in hot 80% ethanol and allowed to cool to ambient temperature. The resulting precipitates were collected by filtration to give 8-(2-aminobenzoylamino)-3-bromoquinoline (470 mg) as pale tan solid.
Quantity
50.9 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
3-bromo-8-(2-nitrobenzoylamino)quinoline
Quantity
590 mg
Type
reactant
Reaction Step Two
Name
Quantity
531 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].C(O)C.[Br:6][C:7]1[CH:8]=[N:9][C:10]2[C:15]([CH:16]=1)=[CH:14][CH:13]=[CH:12][C:11]=2[NH:17][C:18](=[O:28])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[N+:25]([O-])=O>O.[Fe]>[NH2:25][C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=1[C:18]([NH:17][C:11]1[CH:12]=[CH:13][CH:14]=[C:15]2[C:10]=1[N:9]=[CH:8][C:7]([Br:6])=[CH:16]2)=[O:28] |f:0.1|

Inputs

Step One
Name
Quantity
50.9 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
3-bromo-8-(2-nitrobenzoylamino)quinoline
Quantity
590 mg
Type
reactant
Smiles
BrC=1C=NC2=C(C=CC=C2C1)NC(C1=C(C=CC=C1)[N+](=O)[O-])=O
Name
Quantity
531 mg
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)NC=2C=CC=C3C=C(C=NC23)Br)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 470 mg
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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